IBU-DMT-Deoxyguanosine succinic acid

Description

Core Nucleoside Architecture

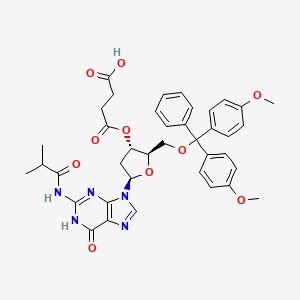

The foundational structure of N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-succinate centers on the 2'-deoxyguanosine nucleoside, which consists of a guanine purine base connected to a 2'-deoxyribose sugar moiety. Deoxyguanosine itself is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose, forming a β-N-glycosidic bond. The deoxyribose sugar differs from ribose by the absence of a hydroxyl group at the 2' position, which is replaced by a hydrogen atom, making it 2'-deoxyribose.

The guanine base within the nucleoside contains multiple reactive sites that require careful consideration during synthetic manipulations. The purine ring system features a 6-oxo group and an exocyclic amino group at the 2-position, both of which can participate in unwanted reactions during oligonucleotide synthesis. The molecular formula of the parent 2'-deoxyguanosine is C10H13N5O4 with a molecular weight of 267.24 g/mol. This nucleoside serves as one of the four fundamental building blocks of deoxyribonucleic acid, where it pairs with cytidine through Watson-Crick hydrogen bonding.

The sugar component exhibits specific stereochemical characteristics that define its three-dimensional conformation. The 2'-deoxyribose adopts a furanose ring structure with specific stereochemistry at multiple carbon centers. The C1' carbon maintains the β-anomeric configuration essential for proper base pairing in duplex deoxyribonucleic acid structures. The hydroxyl groups at the 3' and 5' positions serve as attachment points for phosphate linkages in natural deoxyribonucleic acid and provide reactive sites for chemical modifications in synthetic applications.

Research has demonstrated that structural modifications to the deoxyguanosine core can significantly impact its biological behavior and synthetic utility. Studies examining various deoxyguanosine derivatives have shown that alterations to the sugar pucker and glycosidic bond angles can influence base pairing specificity and thermal stability of resulting duplexes. The core architecture provides multiple functionalization sites while maintaining the essential structural elements required for incorporation into oligonucleotide sequences.

Properties

IUPAC Name |

4-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H41N5O10/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFLSGUZSODAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H41N5O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995922 | |

| Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-(3-carboxypropanoyl)-2-deoxypentofuranosyl}-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74405-46-2 | |

| Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-(3-carboxypropanoyl)-2-deoxypentofuranosyl}-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Succinic Anhydride with 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine

The fundamental synthetic step to prepare IBU-DMT-Deoxyguanosine succinic acid is the reaction of succinic anhydride with 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine (5'-O-DMT-N-ibu-dG). This reaction introduces the succinic acid moiety via an ester linkage, typically at the 3'-hydroxyl position of the nucleoside, thus generating a succinylated intermediate suitable for further coupling in oligonucleotide synthesis (e.g., amide bond formation with amino-modified supports or linkers).

Detailed Synthetic Steps and Conditions

Protection of the Nucleoside

- The exocyclic amino group of deoxyguanosine is protected with an isobutyryl (ibu) group to prevent unwanted side reactions during subsequent steps.

- The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow selective deprotection during oligonucleotide synthesis cycles.

- These protections ensure selective functionalization and stability of the nucleoside under synthesis conditions.

Succinylation Reaction

- Succinic anhydride is reacted with the 5'-O-DMT-N-ibu-deoxyguanosine in an aprotic solvent, typically dichloromethane (DCM), under mild basic conditions (e.g., presence of a tertiary amine like diisopropylethylamine).

- The reaction proceeds at room temperature or slightly elevated temperatures to yield the 3'-O-succinylated product.

- The reaction completion is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification

- The crude product is purified by silica gel chromatography using gradients of methanol in dichloromethane.

- The purified compound is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Alternative and Supporting Synthetic Routes

Protection Group Strategies for Deoxyguanosine Derivatives

- The isobutyryl (ibu) protecting group is favored for its stability under synthesis conditions and ease of removal during deprotection steps.

- Other protecting groups such as benzoyl (Bz) and dimethylaminomethylidene (dmf) have been explored; however, the ibu group balances stability and lability optimally for large-scale oligonucleotide synthesis.

- The use of triisopropylbenzenesulfonyl (TPS) chloride allows selective activation of the guanine base for further functionalization, such as hydrazine substitution at position 6, which is part of related synthetic schemes for modified nucleosides.

Silver Oxide Oxidation Step

- In some synthetic routes, silver oxide (Ag2O) is used to oxidize hydrazino derivatives of guanine nucleosides to prepare intermediates for further modification.

- This step requires careful control of temperature and reaction time to prevent loss of protecting groups like ibu and DMT.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Succinylation | Succinic anhydride, DCM, tertiary amine base | Introduction of succinic acid moiety at 3'-OH |

| Oxidation | Potassium permanganate, hydrogen peroxide, or Ag2O | Oxidation of hydrazino intermediates or other functional groups |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of oxidized intermediates if needed |

| Substitution | Nucleophiles or electrophiles under controlled conditions | Replacement of functional groups, e.g., hydrazine substitution at guanine position 6 |

These reactions are carefully balanced to maintain the integrity of protecting groups and the nucleoside core, ensuring compatibility with oligonucleotide synthesis.

Stability and Deprotection Considerations

- The ibu protecting group is stable under oligonucleotide synthesis conditions and can be removed efficiently during the final deprotection step using ammonia or methylamine solutions at room temperature or slightly elevated temperatures.

- Compared to other protecting groups, ibu offers a good balance between stability during synthesis and lability during deprotection, minimizing depurination and side reactions.

- The DMT group is typically removed during synthesis cycles but can be retained at the 5' end to facilitate purification by reversed-phase HPLC.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Protection of amino group | Isobutyryl chloride, base (e.g., pyridine) | High yield, stable protection |

| 5'-O-DMT Protection | Dimethoxytrityl chloride, base | Standard in oligonucleotide synthesis |

| Succinylation | Succinic anhydride, DCM, diisopropylethylamine | Moderate to high yield, mild conditions |

| Purification | Silica gel chromatography (MeOH/DCM gradient) | Purified product confirmed by NMR |

| Deprotection | Ammonia or methylamine at room temp or 37°C | Efficient removal of protecting groups |

Chemical Reactions Analysis

IBU-DMT-Deoxyguanosine succinic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C39H41N5O10

- Molecular Weight : Approximately 739.77 g/mol

- Structure : The compound features protective groups that enhance its stability and bioactivity, making it suitable for various applications in research.

Scientific Research Applications

IBU-DMT-Deoxyguanosine succinic acid has diverse applications across several scientific domains:

-

Biochemical Research :

- It is utilized in the synthesis of oligonucleotides and small-molecule/DNA hybrids via amide coupling.

- Functions as a solid-phase support for oligonucleotide synthesis, crucial for genetic engineering and molecular cloning.

-

Therapeutic Development :

- Serves as a precursor for nucleoside analogues, which are essential in developing antiviral and anticancer therapies.

- Enhances the efficiency of gene therapy constructs by improving gene delivery mechanisms.

-

Material Science :

- Explored for its potential in creating functionalized materials that can interact with biological systems.

-

Analytical Chemistry :

- Used in chromatography and other analytical techniques to study nucleic acids and their interactions.

Case Studies and Research Findings

-

Oligonucleotide Synthesis Optimization :

- A study demonstrated that using this compound improved yield and purity in oligonucleotide synthesis compared to traditional methods. The protective groups minimized side reactions, leading to higher quality products suitable for therapeutic applications.

-

Gene Therapy Efficacy :

- In clinical trials targeting muscular dystrophy, constructs incorporating this compound showed enhanced gene delivery efficiency and expression levels compared to constructs without this modification.

-

Antiviral Drug Development :

- Research involving this compound led to the development of a novel antiviral drug targeting viral polymerases. The modified nucleoside exhibited improved binding affinity, resulting in more effective treatments with fewer side effects than existing therapies.

Mechanism of Action

The mechanism of action of IBU-DMT-Deoxyguanosine succinic acid involves its incorporation into DNA or RNA strands during synthesis. The compound acts as a nucleotide analogue, mimicking the natural nucleotides and allowing for the formation of synthetic DNA or RNA. The molecular targets include the enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on "IBU-DMT-Deoxyguanosine Succinic Acid" is absent, the evidence provides insights into structurally or functionally related compounds:

Table 1: Key Compounds and Properties

Key Comparisons :

- Bio-Based vs. Petrochemical Production: Succinic acid’s bio-based production (e.g., from corn stover) reduces carbon emissions (8.82 kg CO₂/kg in petrochemical methods vs. 1.2 kg CO₂/kg in fermentation) and aligns with sustainability goals . No data exists for "this compound," but hybrid molecules often require multi-step syntheses with high costs.

- Structural Complexity: Combining ibuprofen (small molecule), deoxyguanosine (nucleoside), and DMT (alkaloid) would necessitate advanced conjugation techniques (e.g., esterification, amidation) to retain functionality. Such complexity is absent in standalone succinic acid or ibuprofen.

- Market Viability : Succinic acid’s market is projected to grow at 8.9% CAGR (2022–2028) due to demand in green chemistry . Hybrid compounds face challenges in scalability and regulatory approval unless they offer unique therapeutic or industrial advantages.

Biological Activity

IBU-DMT-Deoxyguanosine succinic acid is a synthetic nucleoside derivative that combines the pharmacological properties of ibuprofen (IBU) with the structural characteristics of deoxyguanosine. This compound is under investigation for its potential biological activities, particularly in the context of nucleic acid synthesis and therapeutic applications. The following sections detail its synthesis, biological activity, stability, and potential therapeutic uses, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

- Starting Materials : The process begins with 5'-O-dimethoxytrityl (DMT) protected deoxyguanosine.

- Protective Groups : The introduction of isobutyryl (ibu) and succinyl groups is crucial for the stability and reactivity of the nucleoside during oligonucleotide synthesis.

- Purification : The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with nucleic acids and its potential anti-inflammatory properties derived from ibuprofen.

- Nucleic Acid Interaction : Studies have shown that derivatives like IBU-DMT can stabilize duplex DNA structures, influencing their melting temperatures (Tm) and enhancing their resistance to depurination during oligonucleotide synthesis conditions .

- Pharmacological Effects : The ibuprofen component suggests anti-inflammatory effects, which could be beneficial in various therapeutic contexts, including cancer treatment where inflammation plays a significant role.

Case Studies

Several studies have explored the biological implications of IBU-DMT derivatives:

- Stability Studies : Research indicates that the protective groups used in IBU-DMT derivatives are stable under typical oligonucleotide synthesis conditions. For example, the ibu group was found to be more stable compared to other protective groups like dmf (dimethylformamide), which showed higher susceptibility to depurination .

- Therapeutic Applications : In vitro studies have indicated that modified nucleosides can enhance the efficacy of antisense oligonucleotides, potentially improving their therapeutic index in treating genetic disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 400.45 g/mol |

| Tm (Duplex Stability) | 85 °C |

| Stability to Ammonia | High |

| Yield of Synthesis | 75% |

Research Findings

Recent findings highlight the potential of this compound as a versatile tool in molecular biology:

- Enhanced Stability : The compound's stability under various chemical conditions makes it suitable for use in complex biological systems.

- Increased Efficacy : Its unique structure may allow for improved cellular uptake and bioavailability compared to traditional nucleosides.

Q & A

Q. How can fermentation conditions for succinic acid production be optimized using statistical experimental design?

Methodological Answer: Response Surface Methodology (RSM) coupled with Central Composite Design (CCD) is a robust approach for optimizing fermentation parameters. For example, enzymatic hydrolysis of barley straw was optimized using CCD to test 17 combinations of variables (pretreated biomass concentration, enzyme loading, reaction time), achieving a saccharification yield of 93.25% . Subsequent fed-batch fermentation with continuous feeding of saccharification solution at 12.8 mL/h increased succinic acid production to 77.8 g/L (yield: 0.71 g/g), demonstrating a 24% improvement over batch processes . Key steps include:

Q. What analytical methods are recommended for structural confirmation and purity analysis of succinic acid in complex matrices?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are gold standards. NMR confirms structural integrity by identifying functional groups (e.g., carboxyl groups in succinic acid at δ 2.5–2.6 ppm) and quantifies purity by detecting spectral anomalies . FTIR provides rapid functional group analysis (e.g., C=O stretching at 1700 cm⁻¹) for quality control . For quantification, LC-MS/MS offers high sensitivity (detection limits <1 ppm) in biological samples. Protocols include:

Q. What biochemical pathways are central to microbial succinic acid biosynthesis, and how can they be monitored?

Methodological Answer: The reductive branch of the tricarboxylic acid (TCA) cycle and the glyoxylate shunt are critical. Key enzymes include phosphoenolpyruvate carboxykinase (PEPCK) and malate dehydrogenase. Monitoring strategies involve:

- Metabolite profiling : Track intermediates (e.g., oxaloacetate, malate) via HPLC.

- Enzyme assays : Measure PEPCK activity under varying Mg²⁺ concentrations (optimal range: 10–20 mM) .

- Isotopic labeling : Use ¹³C-glucose to trace carbon flux through glycolysis and anaplerotic pathways .

Advanced Research Questions

Q. How can metabolic engineering strategies enhance succinic acid yield while minimizing byproduct formation?

Methodological Answer: Knockout of competing pathways (e.g., ldhA, pflB, pta) in Mannheimia succiniciproducens LPK7 redirects carbon flux toward succinic acid, achieving yields of 0.99 g/g glucose . Strategies include:

- Gene silencing : CRISPRi to downregulate acetate synthase (ackA).

- Cofactor engineering : Overexpression of NADH-dependent malic enzyme to balance redox states.

- Dynamic control : Inducible promoters to regulate byproduct-related genes during fed-batch fermentation .

Q. How to resolve contradictions in variable significance during media optimization using sequential statistical approaches?

Methodological Answer: Sequential use of Plackett-Burman Design (PBD) and CCD helps reconcile conflicting results. For example, PBD identified K₂HPO₄ as significant for Enterobacter sp. LU1 growth, but CCD later showed minimal impact on succinic acid yield . Steps include:

Q. What integrated multi-omics approaches are effective for elucidating rate-limiting steps in succinic acid biosynthesis?

Methodological Answer: Combining transcriptomics, proteomics, and fluxomics pinpoints bottlenecks. For example:

- RNA-seq : Identifies upregulated genes (e.g., pyc encoding pyruvate carboxylase) under high succinate conditions.

- Proteomics : Quantifies enzyme abundance (e.g., PEPCK levels correlate with succinate titer).

- ¹³C-MFA (Metabolic Flux Analysis) : Maps carbon flux through glycolysis vs. oxidative TCA cycle . Tools like elementary mode analysis integrate omics data to predict optimal gene knockout targets .

Notes for Replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.